In Vitro Potency Comparison: Islatravir vs. Tenofovir Disoproxil Fumarate (TDF)
In direct in vitro antiviral activity comparisons against wild-type HIV-1, islatravir demonstrates substantially greater potency than tenofovir disoproxil fumarate (TDF), a widely used first-line NRTI. This potency advantage is observed across multiple cell culture systems [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | Islatravir: EC50 = 0.068 nM (wild-type HIV-1 in cell culture) |
| Comparator Or Baseline | Tenofovir disoproxil fumarate (TDF): EC50 values typically in the nanomolar range |
| Quantified Difference | Islatravir is approximately 10-fold more potent than TDF; also 10–100 times more potent than zidovudine (AZT) and approximately 1,000 times more potent than emtricitabine (FTC) [1] |
| Conditions | In vitro cell culture assays against HIV-1; wild-type virus |
Why This Matters
Higher intrinsic potency at lower concentrations may enable reduced dosing and supports formulation into ultra-low-dose delivery systems such as long-acting implants.
- [1] NATAP. Long-Acting MK-8591 at IAS 2019: New ART for Treatment, PrEP. National AIDS Treatment Advocacy Project. View Source
